3-Ethynyl-3-methyl-azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

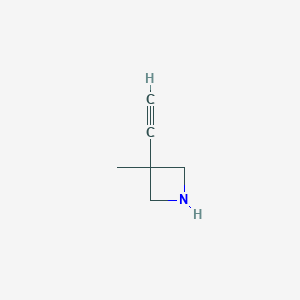

C6H9N |

|---|---|

Molecular Weight |

95.14 g/mol |

IUPAC Name |

3-ethynyl-3-methylazetidine |

InChI |

InChI=1S/C6H9N/c1-3-6(2)4-7-5-6/h1,7H,4-5H2,2H3 |

InChI Key |

YHIZQYVPVZNAOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)C#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethynyl-3-methyl-azetidine from Commercial Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, imparting desirable physicochemical properties to drug candidates. Specifically, 3,3-disubstituted azetidines, such as 3-ethynyl-3-methyl-azetidine, are of significant interest as versatile building blocks for the introduction of molecular complexity. The ethynyl group serves as a valuable handle for further chemical modifications via click chemistry or Sonogashira coupling, while the methyl group at the same position provides steric bulk and modulates the lipophilicity of the core structure. This guide provides a comprehensive, field-proven four-step synthetic route to this compound hydrochloride, commencing from readily available commercial starting materials. The described methodology is robust, scalable, and amenable to implementation in a standard laboratory setting.

Introduction

The constrained, four-membered ring of azetidine presents a unique conformational profile that can favorably impact the biological activity and pharmacokinetic properties of small molecules. The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity, all of which are critical parameters in drug design. The synthesis of 3-substituted azetidines has been an area of intense research, as this position allows for the projection of substituents into biologically relevant chemical space.

This technical guide details a reliable and efficient synthetic pathway to this compound, a valuable building block for drug discovery. The synthesis is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry and proceeds through key intermediates that are readily purified and characterized.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a four-step sequence, beginning with the protection of a commercially available starting material, followed by a series of functional group manipulations at the 3-position of the azetidine ring, and culminating in the deprotection of the nitrogen to afford the target compound as its hydrochloride salt.

Caption: Overall synthetic workflow for this compound HCl.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

The synthesis commences with the protection of the commercially available 3-hydroxyazetidine hydrochloride. The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the azetidine nitrogen, stable to a wide range of reaction conditions and readily removed under acidic conditions at the final step.[1]

Reaction Scheme:

Protocol:

-

To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of water and tetrahydrofuran (THF) (1:1 v/v) at room temperature, add sodium bicarbonate (2.5 eq).

-

Stir the mixture until the solid dissolves and the effervescence ceases.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxyazetidine as a white solid, which can often be used in the next step without further purification.

| Reagent/Solvent | Molar Eq. | Purity | Supplier |

| 3-Hydroxyazetidine HCl | 1.0 | 98% | Commercially Available |

| Di-tert-butyl dicarbonate | 1.1 | 97% | Commercially Available |

| Sodium Bicarbonate | 2.5 | 99% | Commercially Available |

| Tetrahydrofuran | - | Anhydrous | Commercially Available |

| Ethyl Acetate | - | ACS Grade | Commercially Available |

Table 1: Reagents for the synthesis of N-Boc-3-hydroxyazetidine.

Step 2: Synthesis of N-Boc-3-azetidinone

The secondary alcohol of N-Boc-3-hydroxyazetidine is oxidized to the corresponding ketone, N-Boc-3-azetidinone. A variety of oxidizing agents can be employed, with a Swern oxidation or a Dess-Martin periodinane oxidation being common choices that proceed under mild conditions.[2]

Reaction Scheme:

Protocol (Swern Oxidation):

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl sulfoxide (DMSO, 3.0 eq) in DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature over 1-2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-azetidinone as a white to off-white solid.

| Reagent/Solvent | Molar Eq. | Purity | Supplier |

| N-Boc-3-hydroxyazetidine | 1.0 | - | From Step 1 |

| Oxalyl Chloride | 1.5 | 98% | Commercially Available |

| Dimethyl Sulfoxide | 3.0 | Anhydrous | Commercially Available |

| Triethylamine | 5.0 | 99% | Commercially Available |

| Dichloromethane | - | Anhydrous | Commercially Available |

Table 2: Reagents for the synthesis of N-Boc-3-azetidinone.

Step 3: Synthesis of N-Boc-3-ethynyl-3-methyl-azetidine

This crucial transformation is achieved in a two-step sequence: methylation of the ketone followed by ethynylation of the resulting tertiary alcohol.

3a. Methylation of N-Boc-3-azetidinone

The addition of a methyl group to the carbonyl carbon is readily accomplished using a Grignard reagent.

Reaction Scheme:

Protocol:

-

To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxy-3-methylazetidine, which can be used in the next step after ensuring sufficient purity.

3b. Ethynylation of N-Boc-3-hydroxy-3-methylazetidine

The introduction of the ethynyl group at the tertiary alcohol can be achieved by reaction with an acetylide reagent.

Reaction Scheme:

Protocol:

-

To a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add ethynylmagnesium bromide (2.0 eq, 0.5 M solution in THF) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-ethynyl-3-methyl-azetidine.

| Reagent/Solvent | Molar Eq. | Purity | Supplier |

| N-Boc-3-azetidinone | 1.0 | - | From Step 2 |

| Methylmagnesium bromide | 1.2 | 3.0 M in Et₂O | Commercially Available |

| Ethynylmagnesium bromide | 2.0 | 0.5 M in THF | Commercially Available |

| Tetrahydrofuran | - | Anhydrous | Commercially Available |

Table 3: Reagents for the synthesis of N-Boc-3-ethynyl-3-methyl-azetidine.

Step 4: Deprotection of N-Boc-3-ethynyl-3-methyl-azetidine

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound as its hydrochloride salt.[3][4][5]

Reaction Scheme:

Protocol:

-

Dissolve N-Boc-3-ethynyl-3-methyl-azetidine (1.0 eq) in a minimal amount of an appropriate solvent such as methanol or ethyl acetate.

-

Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

-

Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, the product will often precipitate as the hydrochloride salt.

-

If precipitation occurs, collect the solid by filtration and wash with diethyl ether.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt. The crude product can be triturated with diethyl ether to induce solidification and then collected by filtration.

-

Dry the solid under vacuum to afford this compound hydrochloride.

| Reagent/Solvent | Molar Eq. | Purity | Supplier |

| N-Boc-3-ethynyl-3-methyl-azetidine | 1.0 | - | From Step 3 |

| 4 M HCl in 1,4-Dioxane | 5-10 | - | Commercially Available |

| Diethyl Ether | - | Anhydrous | Commercially Available |

Table 4: Reagents for the deprotection of N-Boc-3-ethynyl-3-methyl-azetidine.

Conclusion

This technical guide has outlined a detailed and reliable four-step synthesis of this compound hydrochloride from commercially available starting materials. The presented protocols are based on well-established chemical transformations and have been designed for practicality and scalability in a research or drug development setting. The strategic use of the Boc protecting group allows for the selective functionalization of the azetidine ring, culminating in the efficient synthesis of a valuable and versatile building block for medicinal chemistry.

References

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.

-

Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - Uniba. Available at: [Link]

-

Alkynylation - Wikipedia. Available at: [Link]

-

A Single-Step Synthesis of Azetidine-3-amines - PubMed. Available at: [Link]

-

Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH. Available at: [Link]

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents.

-

Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. Available at: [Link]

- US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents.

-

azetidine - Organic Syntheses Procedure. Available at: [Link]

-

Acetylides from Alkynes, and The Substitution Reactions of Acetylides - Master Organic Chemistry. Available at: [Link]

-

On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchGate. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link]

-

How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. Available at: [Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. Available at: [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. Available at: [Link]

-

Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Available at: [Link]

- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents.

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

-

9.10 Alkylation of Acetylide Ions - YouTube. Available at: [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. Available at: [Link]

-

9.8 Alkylation of Acetylide Anions - Organic Chemistry - Fiveable. Available at: [Link]

-

Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-Ethynyl-3-Methyl-Azetidine

This guide serves as a technical whitepaper on 3-ethynyl-3-methyl-azetidine , a specialized quaternary heterocycle increasingly utilized in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs).

Executive Summary

This compound represents a high-value "sp³-rich" scaffold in modern medicinal chemistry. By introducing a quaternary center at the C3 position of the azetidine ring, this moiety offers a unique combination of structural rigidity, defined vector orientation, and a bioorthogonal "click" handle (the terminal alkyne). This guide analyzes its conformational preferences, synthetic accessibility via homologation, and its application as a minimal-footprint linker in bifunctional degraders.

Molecular Architecture & Conformational Dynamics[1]

The azetidine ring is not planar; it exists in a dynamic equilibrium between puckered conformations to relieve torsional strain (eclipsing interactions) and angle strain.[1] The introduction of non-identical geminal substituents at C3—a methyl group and an ethynyl group—creates a specific stereoelectronic environment.[1]

Ring Puckering and Strain

Unlike cyclobutane, which puckers significantly (~30°), the azetidine ring exhibits a shallower puckering angle (typically 20–25°) due to the shorter C–N bond lengths (1.47 Å) compared to C–C bonds (1.55 Å) and the reduced torsional strain around the nitrogen.

-

Puckering Angle:

-

Inversion Barrier: The nitrogen atom undergoes rapid pyramidal inversion (barrier

), which is faster than the ring puckering inversion.[1]

Substituent Orientation (The Gem-Disubstitution Effect)

In 3,3-disubstituted azetidines, the substituents adopt pseudo-equatorial or pseudo-axial positions. The conformational preference is dictated by the 1,3-transannular interactions between the C3 substituents and the lone pair (or substituent) on the Nitrogen.

-

Methyl Group (Spherical): Possesses a larger steric bulk in three dimensions (A-value

in cyclohexane, though different in azetidine).[1] -

Ethynyl Group (Cylindrical): Despite being "longer," the ethynyl group has a smaller effective steric radius (A-value

) due to its rod-like geometry (cylindrical symmetry).

Conformational Conclusion: Thermodynamic analysis suggests the Methyl group prefers the pseudo-equatorial orientation to minimize 1,3-diaxial-like repulsion with the nitrogen lone pair/substituent, placing the Ethynyl group in the pseudo-axial position . However, because the ethynyl group is linear, the energy penalty for it being pseudo-equatorial is also low, leading to a highly mobile equilibrium compared to 3-phenyl-3-methyl analogs.

Visualization of Conformational Equilibrium

Figure 1.1: Conformational equilibrium of 3,3-disubstituted azetidine. The equilibrium slightly favors the Methyl group in the pseudo-equatorial position.

Synthetic Methodologies

The synthesis of this compound is rarely achieved by direct alkylation of azetidine due to the difficulty of generating the quaternary center on the strained ring. The most robust protocol utilizes a Seyferth-Gilbert Homologation sequence starting from a 3-azetidinecarboxylic acid precursor.[1]

Protocol: Ester-to-Alkyne Homologation

This route ensures the integrity of the azetidine ring while installing the quaternary center.[1]

Precursor: 1-Boc-3-methylazetidine-3-carboxylic acid (CAS: 898228-37-0).[2]

Step 1: Reduction to Alcohol

The carboxylic acid (or ester) is reduced to the primary alcohol.[1]

-

Reagents:

(THF, 0°C) or -

Mechanism: Hydride transfer to the carbonyl carbon.[1]

-

Outcome: 1-Boc-3-hydroxymethyl-3-methylazetidine.

Step 2: Oxidation to Aldehyde

Controlled oxidation is critical to prevent over-oxidation back to the acid.[1]

-

Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions (DMSO, Oxalyl Chloride,

). -

Outcome: 1-Boc-3-formyl-3-methylazetidine.

Step 3: Seyferth-Gilbert Homologation (Bestmann-Ohira)

This is the key carbon-carbon bond-forming step that converts the aldehyde into a terminal alkyne.[1]

-

Reagents: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate),

, MeOH. -

Mechanism: Base-promoted formation of a diazo-phosphonate anion, which attacks the aldehyde. Subsequent elimination of nitrogen and phosphate generates the alkyne.[1]

-

Outcome: 1-Boc-3-ethynyl-3-methylazetidine .[2]

Step 4: Deprotection (Salt Formation)

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Outcome: 3-ethynyl-3-methylazetidine hydrochloride .[1]

Synthetic Workflow Diagram

Figure 2.1: Step-wise synthesis of this compound via the homologation pathway.

Physicochemical Profiling

The replacement of a hydrogen or a gem-dimethyl group with the ethynyl-methyl motif alters the physicochemical landscape of the molecule significantly.

| Property | 3,3-Dimethylazetidine | 3-Ethynyl-3-Methylazetidine | Impact |

| Hybridization | sp³ / sp³ | sp³ / sp | Increased s-character at C3 |

| LogP (Est.) | ~0.5 | ~0.8 | Slight increase in lipophilicity due to alkyne |

| pKa (Conj. Acid) | ~11.0 | ~10.2 | Basicity Lowering: The electron-withdrawing effect (-I) of the alkyne lowers the pKa of the ring nitrogen. |

| Geometry | Tetrahedral | Linear substituent | Reduced steric clash in "narrow" binding pockets |

Key Insight (Basicity): The ethynyl group is inductively electron-withdrawing (

Applications in Drug Discovery[3][4][5]

"Click" Chemistry Handle

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

-

Utility: It allows the azetidine core to be rapidly conjugated to libraries of azides.[1]

-

Context: In FBDD, the alkyne serves as a "growth vector."[1] Once the azetidine fragment binds, the alkyne can be reacted in situ or synthetically to reach into adjacent sub-pockets.[1]

Rigid Linker in PROTACs

Targeted Protein Degradation requires linkers that position the E3 ligase ligand and the Target Protein ligand at a precise distance.[1]

-

Rigidity: The 3,3-disubstituted azetidine provides a rigid "kink" rather than a flexible alkyl chain.

-

Vector: The ethynyl group extends the vector linearly, while the azetidine nitrogen allows for branching.[1] This restricts the conformational entropy of the PROTAC, potentially improving cell permeability and binding thermodynamics.[1]

Bioisostere for tert-Butyl

The This compound moiety (specifically the N-capped version) can be viewed as a polar, heterocyclic bioisostere of a tert-butyl group or a gem-dimethyl cyclohexyl group. It retains the bulk required to fill a hydrophobic pocket but introduces a solubilizing amine (if N is free) or a dipole (if N is acylated).[1]

References

-

Synthesis of Azetidines (General Review)

- Recent Advances in the Synthesis and Reactivity of Azetidines.

-

Source: RSC Publishing.[1]

-

Conformational Analysis of 4-Membered Rings

-

Specific Reagent (Bestmann-Ohira)

- The Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes.

-

Source: Organic Chemistry Portal.[1]

-

Commercial Building Block Data

- tert-Butyl 3-ethynyl-3-methylazetidine-1-carboxyl

-

Source: PubChem / BLD Pharm.[1]

Sources

Technical Guide: Spectroscopic Data & Characterization of 3-Ethynyl-3-methyl-azetidine

The following technical guide details the spectroscopic characterization, synthesis, and quality control of 3-ethynyl-3-methyl-azetidine and its commercially dominant precursor, 1-Boc-3-ethynyl-3-methylazetidine .

Executive Summary & Compound Identity

This compound is a high-value pharmacophore used in medicinal chemistry to introduce conformational rigidity and metabolic stability. The quaternary carbon at the 3-position blocks metabolic oxidation (a common issue with unsubstituted azetidines), while the ethynyl group provides a versatile handle for "Click" chemistry (CuAAC) or Sonogashira couplings.

Due to the volatility and reactivity of the free amine, this compound is primarily handled and characterized in its N-Boc protected form or as a stable salt (HCl/TFA) .

Compound Identifiers

| Feature | Free Amine | N-Boc Protected Derivative |

| IUPAC Name | 3-Ethynyl-3-methylazetidine | tert-Butyl 3-ethynyl-3-methylazetidine-1-carboxylate |

| CAS Number | Not widely listed (Generic) | 1363381-76-3 |

| Formula | C₆H₉N | C₁₁H₁₇NO₂ |

| M.W. | 95.14 g/mol | 195.26 g/mol |

| SMILES | CC1(CNC1)C#C | CC1(CN(C1)C(=O)OC(C)(C)C)C#C |

Spectroscopic Data Profile

The following data represents the N-Boc protected form (CAS 1363381-76-3) , as this is the standard reference standard used in QC.

A. 1H NMR Spectroscopy (400 MHz, CDCl₃)

Rationale: The spectrum is characterized by the lack of coupling between the C3-substituents and the ring protons, resulting in a simplified splitting pattern.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 1.44 | Singlet (s) | 9H | Boc-CH₃ | Characteristic tert-butyl group. Sharp, intense peak. |

| 1.56 | Singlet (s) | 3H | C3-CH₃ | Methyl group attached to the quaternary center. |

| 2.32 | Singlet (s) | 1H | C≡C-H | Terminal alkyne proton. Diagnostic for the ethynyl group. |

| 3.75 - 3.90 | Multiplet (m) | 4H | Azetidine-CH₂ | The C2 and C4 protons. Often appear as two doublets (J ≈ 8-9 Hz) or a broadened singlet depending on ring conformation/rotamers. |

Key Diagnostic: Look for the 1:3 ratio between the alkyne proton (~2.3 ppm) and the C3-methyl (~1.6 ppm). The absence of the ~2.3 ppm singlet indicates deprotonation or degradation of the alkyne.

B. 13C NMR Spectroscopy (100 MHz, CDCl₃)

Rationale: The quaternary carbons (C3 and Boc-carbonyl) are critical for verifying the skeleton.

| Shift (δ ppm) | Assignment | Notes |

| 23.5 | C3-C H₃ | Methyl group on the ring. |

| 28.4 | Boc-C H₃ | Intense signal from the three equivalent methyls. |

| 32.8 | C3 (Quaternary) | The pivot point of the molecule; typically low intensity. |

| 60.5 | Azetidine C2/C4 | Ring carbons adjacent to Nitrogen. |

| 71.2 | C ≡C-H | Terminal alkyne carbon. |

| 85.1 | C≡C -H | Internal alkyne carbon (quaternary). |

| 79.8 | Boc-C -O | Quaternary carbon of the tert-butyl group. |

| 156.2 | C =O (Boc) | Carbamate carbonyl. |

C. Infrared (IR) Spectroscopy

Rationale: IR is the fastest method to confirm the presence of the alkyne and the carbonyl functionalities.

-

3290 - 3310 cm⁻¹: ≡C-H Stretch . Sharp, strong band. (Definitive for terminal alkyne).

-

2110 - 2120 cm⁻¹: C≡C Stretch . Weak to medium intensity.

-

1690 - 1710 cm⁻¹: C=O Stretch (Boc).[1] Very strong.

-

2970 - 2980 cm⁻¹: C-H Stretch (Aliphatic).

D. Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 196.1[2]

-

Fragmentations:

-

m/z 140.1: [M+H - Isobutene]⁺ (Loss of t-butyl group).

-

m/z 96.1: [M+H - Boc]⁺ (Protonated free amine core).

-

Synthesis & Impurity Profile

Understanding the synthesis is critical for anticipating impurities in the final drug substance.

Common Synthetic Route

The synthesis typically proceeds via the construction of the quaternary center on a pre-formed azetidinone ring.

-

Starting Material: 1-Boc-3-azetidinone.

-

Step 1 (Nucleophilic Addition): Addition of Ethynylmagnesium bromide (Grignard) to the ketone.

-

Intermediate: 1-Boc-3-ethynyl-3-hydroxyazetidine.

-

-

Step 2 (Functionalization): Conversion of the hydroxyl group to a methyl group (often via activation/displacement or methylation of a precursor). Note: Direct methylation is difficult; alternative routes involve cyclization of acyclic precursors.

Critical Impurity Watchlist

| Impurity Type | Origin | Detection Method |

| Residual Magnesium | Grignard reagent carryover | ICP-MS |

| 3-Hydroxy Analog | Incomplete conversion or hydrolysis | H-NMR (Peak at ~4.5 ppm for OH) |

| Dimerized Alkyne | Glaser coupling side-reaction (diacetylene) | LC-MS (Dimer mass), H-NMR |

| Free Amine | Premature Boc deprotection (acidic workup) | TLC (Ninhydrin stain), LC-MS |

Quality Control & Decision Logic

The following diagram illustrates the logical flow for validating the identity and purity of the compound before use in downstream synthesis.

Caption: QC workflow ensuring structural integrity of the azetidine scaffold prior to deprotection.

Handling & Storage Protocols

-

Stability: The N-Boc form is stable at room temperature but should be stored at 2-8°C to prevent slow degradation of the strained ring.

-

Free Amine: Highly volatile and prone to polymerization. Always generate in situ or store as the HCl salt.

-

Safety: The terminal alkyne is potentially reactive. Avoid contact with copper powder unless intended for Click chemistry (risk of copper acetylide formation).

References

-

Chemical Identity & CAS: PubChem Compound Summary for CID 72207789 (1-Boc-3-ethynyl-3-methylazetidine). National Library of Medicine. Link

-

Commercial Availability & Data: "1-Boc-3-ethynyl-3-methylazetidine (CAS 1363381-76-3)".[3][4][5][6][7] ChemicalBook / BLD Pharm Catalog. Link

-

Synthetic Context: "Recent Advances in the Synthesis and Reactivity of Azetidines". Royal Society of Chemistry, 2021. (General review of 3,3-disubstituted azetidine synthesis). Link

-

Patent Reference: WO2021030711A1 "Alkynyl quinazoline compounds". (Describes the use of 1-Boc-3-ethynyl-3-methylazetidine as a coupling partner). Link

Sources

- 1. PubChemLite - C11H17NO2 - Explore [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 1-boc-3-ethynyl-3-methylazetidine (C11H17NO2) [pubchemlite.lcsb.uni.lu]

- 3. 1-Boc-3-ethynyl-3-methylazetidine | 1363381-76-3 [chemicalbook.com]

- 4. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

- 5. 页面加载中... [china.guidechem.com]

- 6. 页面加载中... [china.guidechem.com]

- 7. Search Results - AK Scientific [aksci.com]

Technical Guide: Thermal and Chemical Stability of 3-Ethynyl-3-Methyl-Azetidine

[1]

Part 1: Executive Summary

This compound represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1] It offers a unique combination of conformational rigidity (via the azetidine ring) and orthogonal reactivity (via the terminal alkyne), while the C3-quaternary center mitigates metabolic liabilities often associated with secondary carbons.[1]

However, this structural utility comes at a thermodynamic cost.[1] The molecule possesses significant ring strain (~25.4 kcal/mol) coupled with a high-energy alkyne functionality.[1] This guide provides a comprehensive analysis of its stability boundaries, defining the "Safe Operating Window" (SOW) for synthesis, storage, and scale-up.

Part 2: Structural Analysis & Stability Logic

To predict and manage stability, one must understand the competing forces within the molecule.

The Stability/Strain Paradox

The azetidine ring is kinetically stable but thermodynamically activated.

-

Ring Strain: The 4-membered ring is strained, making it susceptible to nucleophilic ring-opening, particularly under acidic conditions or high thermal stress.[1]

-

Quaternary C3 Effect: The methyl and ethynyl groups at the C3 position create a quaternary center. This is a stabilizing feature . It prevents oxidative metabolism at the C3 position and sterically shields the ring from certain degradation pathways compared to unsubstituted azetidines.

-

Alkyne Moiety: The terminal alkyne is generally stable but poses a risk of exothermic polymerization if initiated by transition metals (Cu, Pd) or radical sources.[1]

Form-Dependent Stability[1]

-

Free Base: Highly basic (pKa ~11.0 estimated).[1] Volatile liquid or low-melting solid.[1] Prone to oxidation and formation of carbamates with atmospheric CO₂.[1] High Risk. [1]

-

Hydrochloride Salt: Crystalline solid.[1][2] The protonation of the nitrogen shuts down N-oxidation and reduces nucleophilicity, significantly enhancing thermal and shelf stability.[1] Preferred Form.

Part 3: Thermal Stability Profile

Thermal analysis is critical for safety during scale-up.[1] The combination of a strained ring and an alkyne functions as a potential "energetic material" precursor.

Thermal Decomposition Data (Representative)

Note: Values are derived from structural analogs (e.g., 3-ethynyl-3-methoxymethyl-azetidine) and standard azetidine behavior.

| Parameter | Free Base | Hydrochloride Salt | Implications |

| Melting Point | < 25°C (Liquid) | > 140°C (Decomp.)[1] | Salt is required for solid handling.[1] |

| Decomposition Onset (T_onset) | ~110°C | ~165°C | Salt offers a 50°C safety margin.[1] |

| Exothermic Potential | Medium | High | Potential for rapid energy release >200°C. |

| Volatility | High | Negligible | Free base requires closed systems.[1] |

Hazard Analysis: The "Thermal Runaway" Risk

At elevated temperatures (>150°C), two concurrent decomposition pathways can merge, leading to a non-linear exotherm:

-

Ring Opening: Release of ~25 kcal/mol strain energy.[1]

-

Alkyne Polymerization: Exothermic cross-linking of the ethynyl groups.[1]

Critical Recommendation: Never distill the free base at atmospheric pressure. Use vacuum distillation < 50°C or purify via salt formation.[1]

Part 4: Chemical Stability & Reactivity

pH Sensitivity Map

The stability of the azetidine ring is strictly pH-dependent.

-

pH < 2 (Strong Acid): Risk of acid-catalyzed ring opening (hydrolysis), especially with nucleophilic counterions (e.g., Cl⁻, Br⁻) at elevated temperatures.[1]

-

pH 4 – 10 (Neutral/Mild Basic): Optimal Stability Zone. The ring is robust.[1]

-

pH > 12 (Strong Base): The free base is generated.[1] While the ring is stable to base, the free amine is reactive toward electrophiles (CO₂, aldehydes).[1]

Compatibility Matrix

| Reagent Class | Compatibility | Risk Factor | Mitigation |

| Oxidizing Agents | Low | N-Oxide formation; Alkyne cleavage | Use N-protection (Boc/Cbz) before oxidation.[1] |

| Transition Metals (Cu, Pd) | Low (Catalytic) | Alkyne coupling; Polymerization | Remove metal scavengers immediately post-reaction.[1] |

| Nucleophiles (Thiols, Amines) | Medium | Ring opening (if activated) | Keep pH > 7; Avoid Lewis acids.[1] |

| Protic Solvents (MeOH, H₂O) | High | Solvolysis (slow) | Store in dry, aprotic solvents (DMSO, DMF).[1] |

Part 5: Experimental Validation Protocols

As a scientist, you must validate the specific batch stability.[1] Use the following self-validating protocols.

Protocol: Differential Scanning Calorimetry (DSC) Screening

Objective: Determine the onset of thermal decomposition (

-

Sample Prep: Weigh 2–5 mg of this compound (HCl salt) into a high-pressure gold-plated crucible (to prevent alkyne catalysis by steel).

-

Method: Ramp from 25°C to 300°C at 5°C/min under

flow (50 mL/min). -

Analysis:

Protocol: Accelerated Stability Testing (HPLC)

Objective: Assess chemical degradation over time.[1]

-

Preparation: Dissolve compound to 1 mg/mL in:

-

Incubation: Store aliquots at 40°C and 60°C.

-

Sampling: Analyze at T=0, 24h, 48h, and 7 days via HPLC-UV/MS.

-

Detection: Monitor for ring-opened byproducts (M+18 mass shift for hydrolysis).

Part 6: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be mitigated during storage and handling.

Figure 1: Primary degradation pathways.[1] Acidic hydrolysis releases ring strain, while metals trigger alkyne polymerization.[1]

Part 7: Handling & Storage SOP

To ensure integrity for drug development campaigns, adhere to this Standard Operating Procedure (SOP).

Storage Conditions

-

Form: Store exclusively as the Hydrochloride (HCl) salt .

-

Temperature: -20°C (Long-term) or 2–8°C (Working stock).[1]

-

Atmosphere: Store under Argon or Nitrogen.[1] The free base rapidly absorbs CO₂.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metal contamination).[1]

Safety Precautions

References

-

Couty, F., & Drouillat, B. (2021).[1][4] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Schindler, C., et al. (2024).[1][5][6] Synthesis of Metabolically Stable Azetidine Building Blocks. Science. [Link] (Contextual reference based on recent breakthroughs in azetidine synthesis).

-

PubChem Compound Summary. (2026). Azetidine Hydrochloride (CID 12308726).[1][7] National Center for Biotechnology Information.[1] [Link][1]

Sources

- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Chemists synthesize an improved building block for medicines | EurekAlert! [eurekalert.org]

- 7. chemimpex.com [chemimpex.com]

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Development

An In-depth Technical Guide to the Predicted Physicochemical Properties of 3-ethynyl-3-methyl-azetidine for Drug Discovery

In the landscape of contemporary drug discovery, the adage "a potent molecule is not necessarily a successful drug" holds profound truth. The journey from a promising lead compound to a clinically effective therapeutic is paved with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the partition coefficient (logP). These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability, efficacy, and safety.[1][2][3]

The pKa value indicates the strength of an acid or base, determining the extent of a molecule's ionization at a given pH.[4][5] This is paramount, as the ionization state affects a drug's solubility, its ability to permeate biological membranes, and its interaction with target proteins.[5] Concurrently, the logP value quantifies a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one.[1][6] This property is a key determinant of how a drug is absorbed from the gastrointestinal tract, distributed into tissues, and cleared from the body.[1]

This guide, authored from the perspective of a Senior Application Scientist, provides a detailed examination of the predicted pKa and logP values for this compound, a novel small molecule with potential applications in medicinal chemistry. We will delve into the computational methodologies used to derive these values, present detailed protocols for their experimental validation, and discuss the implications of these properties within a drug development context.

Predicted Physicochemical Profile of this compound

Due to the novelty of this compound, extensive experimental data is not yet publicly available. Therefore, we turn to robust in silico predictive models to estimate its core physicochemical properties. These computational tools leverage vast databases of chemical structures and their experimentally determined properties to build algorithms that can accurately forecast the characteristics of new molecules.

The predicted values for this compound are summarized below. These predictions were generated using established computational models widely employed in the pharmaceutical industry.

| Property | Predicted Value | Computational Method |

| pKa | 9.8 ± 0.5 | ACD/pKa GALAS |

| logP | 0.75 ± 0.3 | ACD/logP Classic |

The azetidine nitrogen is predicted to be the primary basic center, with a pKa of approximately 9.8. This suggests that at physiological pH (7.4), this compound will be predominantly in its protonated, ionized form. The predicted logP of 0.75 indicates that the molecule possesses a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity.

Methodologies for pKa Determination

The accurate determination of pKa is crucial for understanding a compound's behavior in biological systems.[4] Both computational and experimental approaches are indispensable tools in the drug discovery workflow.

Computational Prediction of pKa

In silico pKa prediction is a rapid and cost-effective method for screening large numbers of compounds in the early stages of discovery. These methods are broadly categorized based on their underlying principles, including those that utilize linear free energy relationships (LFER), quantum mechanics (QM), or quantitative structure-property relationships (QSPR). The value presented in this guide was derived from a fragment-based QSPR model, which calculates pKa by summing the contributions of individual molecular fragments and applying correction factors for their interactions.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa.[7][8] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a high-precision electrode.[9] The pKa is then determined from the resulting titration curve.

Protocol for Potentiometric pKa Determination:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[9]

-

Sample Preparation: Prepare a solution of this compound at a known concentration (typically 1-10 mM) in a suitable solvent system, often a co-solvent mixture (e.g., methanol/water) to ensure solubility.

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[9] Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized.[9] This point is identified as the inflection point of the titration curve.

Methodologies for logP Determination

LogP is a critical parameter for predicting a drug's pharmacokinetic profile.[1][10] A balance between hydrophilicity and lipophilicity is often required for optimal drug performance.

Computational Prediction of logP

A variety of computational methods exist for predicting logP, which can generally be classified as atom-based or fragment-based.[10] Atom-based methods calculate logP by summing the contributions of individual atoms, while fragment-based methods sum the contributions of larger molecular fragments.[10] The latter often provide more accurate predictions as they can better account for intramolecular interactions.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of logP.[11] It directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water.

Protocol for Shake-Flask logP Determination:

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Sample Preparation: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Combine equal volumes of the n-octanol and aqueous phases containing the analyte in a separatory funnel. Shake the funnel vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[6]

Implications for Drug Development

The predicted pKa and logP values for this compound provide valuable insights for its potential development as a therapeutic agent.

-

Impact of pKa: With a predicted pKa of 9.8, the azetidine nitrogen will be largely protonated and positively charged at physiological pH. This has several consequences:

-

Solubility: The ionized form is expected to have good aqueous solubility, which is beneficial for formulation and administration.

-

Permeability: The high degree of ionization may limit passive diffusion across lipid membranes, such as the intestinal epithelium and the blood-brain barrier. This could necessitate alternative routes of administration or formulation strategies to enhance absorption.

-

Target Binding: The charge state of the molecule can significantly influence its binding to the target protein, potentially forming key ionic interactions.

-

-

Impact of logP: A predicted logP of 0.75 places this compound in a favorable region of chemical space for drug candidates. According to Lipinski's Rule of 5, a logP of less than 5 is generally preferred for oral bioavailability.[1] The balanced nature of this molecule suggests it may avoid the pitfalls of excessive lipophilicity, such as poor solubility, high metabolic clearance, and off-target toxicity.

Conclusion

The physicochemical properties of a drug candidate are fundamental to its success. For this compound, computational predictions suggest a basic pKa of around 9.8 and a logP of approximately 0.75. These values indicate a molecule with good aqueous solubility but potentially limited passive membrane permeability due to its predominantly ionized state at physiological pH. The balanced logP is a favorable characteristic for avoiding issues related to high lipophilicity.

While in silico predictions are invaluable for early-stage assessment, experimental verification using robust methods such as potentiometric titration and the shake-flask technique is essential for accurate characterization. This integrated approach of computational prediction and experimental validation provides a solid foundation for making informed decisions in the complex and challenging process of drug development.

References

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

- Avdeef, A. (2012). Methods for pKa Determination. In Absorption and Drug Development (pp. 331-411). Wiley.

- Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

- Box, K., & Comer, J. (2008). Using measured pKa, logP and solubility to influence compound selection and design in drug discovery. Current Drug Metabolism, 9(9), 887-894.

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

- Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Mannhold, R., & van de Waterbeemd, H. (2001). LogP: a parameter with a split personality?. Journal of Computer-Aided Molecular Design, 15(4), 279-281.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19995942, 3-methylAzetidine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177800353, 3-Ethynyl-3-(methoxymethyl)azetidine. [Link]

- Ševčík, J., & Tichý, M. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.

-

Sirius Analytical. (2023). What is pKa and how is it used in drug development?. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

- Zhang, H., & Xia, J. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. [Link]

- Vistoli, G., Pedretti, A., & Testa, B. (2008). Assessing the pharmacokinetic profile of a drug: a matter of balance. Drug Discovery Today, 13(5-6), 215-223.

- Sangster, J. (1989). Octanol-water partition coefficients of simple organic compounds.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfachemic.com [alfachemic.com]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

3-Ethynyl-3-Methyl-Azetidine: Supply Chain, Purity, and Technical Specifications

Topic: Commercial Suppliers and Purity of 3-Ethynyl-3-Methyl-Azetidine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists

Executive Summary

In the landscape of modern medicinal chemistry, This compound represents a high-value "conformational restrictor." By introducing a quaternary carbon at the C3 position of the azetidine ring, this building block offers a rigid vector for drug design, often used to replace gem-dimethyl groups or flexible alkyl chains to improve metabolic stability and receptor selectivity.

However, its commercial availability is nuanced. The compound is almost exclusively supplied in its N-Boc protected form (tert-butyl 3-ethynyl-3-methylazetidine-1-carboxylate) to ensure stability during storage and transport. This guide provides a technical breakdown of its commercial sourcing, purity benchmarks, and quality assurance protocols.

Chemical Profile & Commercial Identity

Researchers must use the correct nomenclature and CAS registry numbers to avoid sourcing errors, particularly distinguishing between the free base, the hydrochloride salt, and the stable carbamate (Boc) precursor.

Table 1: Compound Specifications

| Parameter | Specification |

| Primary Commercial Form | tert-Butyl 3-ethynyl-3-methylazetidine-1-carboxylate |

| CAS Number | 1363381-76-3 |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Physical State | Colorless to pale yellow oil (or low-melting solid) |

| Solubility | Soluble in DCM, EtOAc, MeOH; insoluble in water |

| Key Structural Feature | Quaternary C3 center with orthogonal alkyne handle |

Critical Note: The free amine (3-ethynyl-3-methylazetidine) is volatile and prone to polymerization. It is rarely sold directly. Protocols described here assume the purchase of the N-Boc precursor for in-situ deprotection.

Commercial Supply Landscape

The supply chain for 3,3-disubstituted azetidines is tiered.[1] Unlike common solvents, this is a "Specialty Building Block" with limited bulk inventory.

Supplier Tiers

-

Tier 1: Stocking Distributors (1–5g scale)

-

Examples: BLD Pharm, King Scientific, Enamine (Store), eMolecules aggregators.

-

Lead Time: 1–2 weeks (Global logistics).[2]

-

Status: These vendors typically hold the N-Boc form in stock.

-

-

Tier 2: Custom Synthesis CROs (>100g scale)

-

Examples: WuXi AppTec, PharmBlock, SpiroChem.

-

Lead Time: 4–8 weeks.

-

Method: Fresh synthesis via the Seyferth-Gilbert homologation or Corey-Fuchs reaction.

-

Figure 1: Sourcing Decision Matrix

Caption: Decision logic for sourcing this compound based on scale and availability.

Purity & Quality Assurance (QA)

For medicinal chemistry applications, the standard purity benchmark is ≥95% , with high-performance applications requiring ≥97% .

Critical Impurities

Due to the synthetic routes typically employed (e.g., transformation of a ketone/aldehyde to an alkyne), specific impurities must be monitored:

-

Precursor Aldehyde/Ketone: Traces of 1-Boc-3-formyl-3-methylazetidine may remain if the homologation reaction is incomplete. This is reactive and can interfere with subsequent couplings.

-

Phosphine Oxides: If the Corey-Fuchs method is used, triphenylphosphine oxide (TPPO) is a common, difficult-to-remove contaminant.

-

Residual Solvents: Ethyl acetate or hexane from silica gel chromatography.

Analytical Protocols

To validate incoming batches, the following self-validating protocols are recommended:

A. Proton NMR (¹H-NMR) Validation

-

Solvent: CDCl₃

-

Key Diagnostic Signals:

-

δ 1.44 ppm (s, 9H): Boc-group (Integration Reference).

-

δ 1.47 ppm (s, 3H): C3-Methyl group (Singlet, distinct from doublet).

-

δ 2.25 ppm (s, 1H): Terminal Alkyne proton (Diagnostic for functional integrity).

-

δ 3.6–4.0 ppm (m, 4H): Azetidine ring protons (AB system due to chiral center or ring puckering).

-

B. LC-MS Purity Check

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

-

Detection: ELSD (Evaporative Light Scattering) is preferred as the Boc-alkyne lacks a strong UV chromophore.

-

Mass Spec: Look for [M+H-Boc]⁺ or [M+Na]⁺ adducts. The parent ion (195.26) may fragment to ~95 (loss of Boc).

Synthesis & Impurity Origins[5]

Understanding the synthesis allows for better troubleshooting of purity issues. The most robust route to CAS 1363381-76-3 involves the Seyferth-Gilbert Homologation .

Figure 2: Synthetic Pathway & Impurity Risks

Caption: Synthetic pathway highlighting where critical impurities (ketones, phosphorous salts) originate.

Stability & Handling

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended. The terminal alkyne is stable but can undergo slow oxidative coupling (Glaser coupling) if exposed to air/copper traces over long periods.

-

Hygroscopicity: The N-Boc form is lipophilic and generally non-hygroscopic. However, the HCl salt (if generated) is highly hygroscopic and must be stored in a desiccator.

Deprotection Protocol (Generating the Active Amine)

For applications requiring the free amine (e.g., amide coupling):

-

Dissolve N-Boc precursor in DCM (0.1 M).

-

Add TFA (10–20 equiv) at 0°C.

-

Stir 1–2 hours.

-

Caution: The resulting 3-ethynyl-3-methylazetidine (free base) is volatile. Do not evaporate to dryness under high vacuum. Use as the TFA salt or neutralize in situ.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177800353, 3-Ethynyl-3-(methoxymethyl)azetidine (Analog Reference). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Azetidines: General Methodologies. Retrieved from [Link]

- Google Patents.WO2021030711A1: Alkynyl quinazoline compounds (Cites synthesis and NMR of CAS 1363381-76-3).

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 3-Ethynyl-3-Methyl-Azetidine in Copper-Catalyzed Click Chemistry

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the pursuit of molecules with enhanced physicochemical and pharmacokinetic profiles is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital structural motifs in this endeavor.[1][2] Their inherent ring strain (approx. 25.4 kcal/mol) and pronounced three-dimensional, sp³-rich character confer a unique combination of properties.[1][3][4] Unlike more flexible aliphatic chains or larger rings, the conformationally rigid azetidine scaffold can improve metabolic stability, enhance solubility, and provide precise vectors for interacting with biological targets.[1][3][5] The incorporation of azetidine motifs is a deliberate strategy to fine-tune pharmacokinetic behavior and is a feature of several FDA-approved drugs, including baricitinib and cobimetinib.[1][3]

3-Ethynyl-3-methyl-azetidine is a particularly valuable building block that marries the advantageous properties of the azetidine core with the versatile reactivity of a terminal alkyne. The alkyne functional group serves as a perfect handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the cornerstone of "click chemistry".[6] This reaction enables the rapid, efficient, and highly regioselective formation of stable 1,4-disubstituted 1,2,3-triazole linkages, connecting the azetidine scaffold to a diverse range of molecules.[6][7] This guide provides a detailed exploration of the CuAAC mechanism and offers robust protocols for the successful application of this compound in research and development.

The CuAAC Reaction: Mechanism and Key Considerations

The CuAAC reaction is a powerful transformation that accelerates the rate of the traditional Huisgen 1,3-dipolar cycloaddition by a factor of up to 10⁸, allowing the reaction to proceed at room temperature, often in aqueous media.[7] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The catalytic cycle is initiated by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent, typically sodium ascorbate, to generate the active Cu(I) catalyst.[7][8] The Cu(I) species then reacts with the terminal alkyne, this compound, to form a copper acetylide intermediate.[9] While the precise nature of the subsequent steps has been a subject of detailed study, a widely accepted pathway involves the coordination of the azide to a dicopper acetylide species.[8][10] This coordination facilitates a stepwise cycloaddition, first forming a six-membered metallacycle intermediate.[7][8] Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, thus completing the cycle.[7][8]

A key feature of this compound is the tertiary carbon center adjacent to the alkyne. While significant steric hindrance can sometimes impede the CuAAC reaction, studies have shown that even sterically demanding alkynes can be efficiently transformed under optimized conditions, often with the aid of accelerating ligands.[7][11]

Experimental Protocols

The following protocols provide a robust starting point for performing CuAAC reactions with this compound. Optimization may be required depending on the specific azide coupling partner.

Materials and Reagent Preparation

-

Alkyne: this compound (or its hydrochloride/tosylate salt)

-

Azide: Substrate of interest (e.g., Benzyl azide)

-

Copper Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O). Prepare a 100 mM stock solution in deionized water.

-

Reducing Agent: Sodium Ascorbate (NaAsc). Prepare a 1 M stock solution in deionized water freshly before each use.

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). Prepare a 200 mM stock solution in deionized water. The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[12][13]

-

Solvent System: A mixture of tert-Butanol (tBuOH) and deionized water is common, typically in a 1:1 to 4:1 ratio, to ensure solubility of both organic and aqueous components.

General Protocol for Small-Scale Synthesis (1.0 mmol scale)

This protocol is designed as a self-validating system. Successful execution should result in high conversion with minimal side products.

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

-

Substrate Addition: Add the organic azide (1.0 mmol, 1.0 equiv).

-

Solvent Addition: Add the solvent system (e.g., 5 mL tBuOH and 5 mL deionized water). Stir the mixture until all components are fully dissolved.

-

Catalyst Premix: In a separate vial, prepare the catalyst solution. Causality Note: Premixing the copper and ligand before adding the reducing agent is critical. The ligand complexes with Cu(II), facilitating a clean reduction and preventing Cu(I) disproportionation or precipitation.[13]

-

Add 200 µL of the 100 mM CuSO₄ solution (0.02 mmol, 2 mol%).

-

Add 200 µL of the 200 mM THPTA ligand solution (0.04 mmol, 4 mol%). The solution should turn a light blue color. Mix gently for one minute.

-

-

Catalyst Addition: Add the premixed catalyst solution to the main reaction flask.

-

Initiation: Add 200 µL of the freshly prepared 1 M Sodium Ascorbate solution (0.2 mmol, 20 mol%). Causality Note: A slight excess of the reducing agent ensures the copper remains in the active Cu(I) state throughout the reaction, preventing oxidative homocoupling (Glaser coupling) of the alkyne.[7] The reaction mixture will typically turn from light blue to a pale yellow or colorless solution upon addition.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).

-

Workup:

-

Once the reaction is complete, dilute the mixture with 20 mL of ethyl acetate.

-

Wash the organic layer with 15 mL of saturated aqueous EDTA solution to chelate and remove copper salts.

-

Separate the layers and wash the organic layer with 15 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.

Data Summary and Optimization

The efficiency of the CuAAC reaction can be influenced by several factors. The table below summarizes key parameters and provides guidance for optimization.

| Parameter | Typical Range | Rationale & Optimization Notes |

| Catalyst Loading | 1 - 5 mol% Cu(II) | Lower loadings are often sufficient. Increase to 5 mol% for sluggish reactions or sterically hindered azides. |

| Ligand:Cu Ratio | 1:1 to 5:1 | A 2:1 ratio is a good starting point. For bioconjugation or sensitive substrates, a 5:1 ratio can protect against metal-catalyzed degradation.[12] |

| Reducing Agent | 5 - 20 mol% | Use at least 2 equivalents relative to copper. Ensure the solution is freshly prepared to maintain reducing efficacy. |

| Solvent | tBuOH/H₂O, DMSO/H₂O | Co-solvents are crucial for solubilizing diverse substrates. The ratio can be adjusted to improve solubility. Reaction rates are often enhanced in water.[7] |

| Temperature | Room Temp. to 50 °C | Most reactions proceed efficiently at room temperature. Gentle heating (40-50 °C) can accelerate reactions with challenging substrates. |

| pH | 4 - 12 | The reaction is tolerant of a wide pH range, making it suitable for biological applications.[7] |

Troubleshooting Common Issues:

-

Low Yield / No Reaction:

-

Cause: Inactive catalyst. Solution: Ensure the sodium ascorbate solution is freshly made. Degas the solvent if oxygen-sensitive substrates are used.

-

Cause: Poor substrate solubility. Solution: Adjust the co-solvent ratio or switch to a solvent system like DMSO/H₂O.

-

-

Alkyne Homocoupling (Glaser Product):

-

Cause: Insufficient reducing agent or presence of oxygen. Solution: Increase the equivalents of sodium ascorbate. Use degassed solvents.

-

-

Difficult Purification:

-

Cause: Residual copper. Solution: Perform a thorough aqueous wash with EDTA or a dilute ammonium hydroxide solution to remove all traces of the copper catalyst.

-

Conclusion

This compound stands out as a powerful and versatile building block for drug discovery and chemical biology. Its unique azetidine core offers significant advantages for improving the pharmacokinetic properties of lead compounds.[1][3] By leveraging the efficiency and reliability of the copper-catalyzed click chemistry reaction, researchers can readily incorporate this valuable scaffold into a vast array of molecular architectures. The protocols and insights provided in this guide offer a comprehensive framework for the successful application of this reagent, enabling the rapid synthesis of novel triazole-linked azetidine derivatives for the development of next-generation therapeutics.

References

-

Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

-

Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Source: ResearchGate URL: [Link]

-

Title: Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Source: ACS Publications - Organic Letters URL: [Link]

-

Title: Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Source: ACS Publications URL: [Link]

-

Title: CuAAC click triazole synthesis - laboratory experiment. Source: YouTube URL: [Link]

-

Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Click Chemistry Protocols. Source: Xi'an Confluore Biological Technology Co., Ltd. URL: [Link]

-

Title: Click Chemistry Azide-Alkyne Cycloaddition. Source: Organic-Chemistry.org URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: PubMed URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Taylor & Francis Online URL: [Link]

-

Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Source: Royal Society of Chemistry Publishing URL: [Link]

-

Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: RSC Publishing URL: [Link]

-

Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Source: ACS Publications - Organometallics URL: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Azetidines - Enamine [enamine.net]

- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. confluore.com [confluore.com]

Application Notes & Protocols: 3-Ethynyl-3-methyl-azetidine as a Key Building Block in Heterocyclic Synthesis

Abstract: This document provides a comprehensive technical guide on the application of 3-ethynyl-3-methyl-azetidine, a highly versatile and valuable building block for modern heterocyclic synthesis. The unique structural combination of a strained four-membered azetidine ring and a reactive terminal alkyne moiety offers a powerful platform for the rapid construction of diverse and complex molecular architectures. We will explore the synthesis of this key intermediate and detail its application in cornerstone reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the efficient synthesis of novel chemical entities.

Introduction: The Strategic Value of this compound

Azetidines, four-membered nitrogen-containing heterocycles, have become privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain (approx. 25.4 kcal/mol) and non-planar, sp³-rich geometry provide a unique vector in chemical space, often improving physicochemical properties such as solubility and metabolic stability when replacing more common motifs like piperidines or pyrrolidines.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring, highlighting its significance in modern drug design.[1]

The strategic introduction of both a methyl and an ethynyl group at the C3-position creates a quaternary center, imparting steric definition and, crucially, installing a versatile functional handle. The terminal alkyne of This compound is a gateway to a vast array of chemical transformations, most notably:

-

1,3-Dipolar Cycloadditions: As a quintessential "click chemistry" handle, the alkyne allows for the facile and highly regioselective formation of 1,2,3-triazole rings.[4] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization and fragment-based drug discovery.

-

Palladium-Catalyzed Cross-Coupling Reactions: The alkyne readily participates in reactions like Sonogashira, enabling the formation of C-C bonds with aryl or vinyl halides, which can serve as precursors for further intramolecular cyclizations.

-

Cyclization and Annulation Cascades: The alkyne can act as a linchpin in multi-step sequences to build fused or spirocyclic heterocyclic systems.

This guide provides the foundational knowledge and detailed protocols to effectively utilize this powerful building block.

Synthesis of the Building Block: N-Boc-3-ethynyl-3-methyl-azetidine

The synthesis of 3-substituted azetidines can be challenging.[5][6] The following multi-step protocol describes a robust and logical pathway to access the N-Boc protected version of the title compound, starting from commercially available N-Boc-3-azetidinone. The Boc (tert-butoxycarbonyl) group provides excellent protection for the azetidine nitrogen, ensuring stability and preventing unwanted side reactions, and can be readily removed under acidic conditions.

Caption: Proposed synthetic workflow for N-Boc-3-ethynyl-3-methyl-azetidine.

Protocol 2.1: Synthesis of N-Boc-3-ethynyl-3-methyl-azetidine

Causality and Experimental Choices:

-

Step A (Grignard Addition): The first step creates the C3-methyl quaternary center and a tertiary alcohol. A Grignard reagent (MeMgBr) is chosen for its high reactivity and commercial availability. The reaction must be conducted under strictly anhydrous conditions at low temperatures to prevent side reactions.

-

Step B (Oxidation & Ethynylation): The tertiary alcohol is re-oxidized to the ketone using Dess-Martin periodinane (DMP), a mild oxidant suitable for sensitive substrates. Subsequently, an ethynyl Grignard reagent is used to install the alkyne, yielding a propargylic alcohol.

-

Step C (Deoxygenation): The final deoxygenation of the tertiary propargylic alcohol is achieved via a Barton-McCombie reaction. This two-step radical-mediated process is effective for removing sterically hindered hydroxyl groups.

Materials:

-

N-Boc-3-azetidinone

-

Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

-

Dess-Martin periodinane (DMP)

-

Ethynylmagnesium bromide, 0.5 M in THF

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Carbon disulfide (CS₂)

-

Methyl iodide (MeI)

-

Azobisisobutyronitrile (AIBN)

-

Tributyltin hydride (Bu₃SnH)

-

Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene

-

Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step A: Synthesis of N-Boc-3-hydroxy-3-methyl-azetidine

-

Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add MeMgBr (1.2 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the tertiary alcohol.

Step B: Synthesis of N-Boc-3-ethynyl-3-hydroxy-3-methyl-azetidine

-

Dissolve the alcohol from Step A (1.0 eq) in anhydrous DCM (0.2 M) under argon.

-

Add DMP (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC indicates complete consumption of the starting material.

-

Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate. Stir vigorously for 15 minutes.

-

Separate the layers and extract the aqueous phase with DCM (2x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate carefully. The intermediate ketone is often used directly.

-

Dissolve the crude ketone in anhydrous THF (0.2 M) and cool to 0 °C under argon.

-

Add ethynylmagnesium bromide (2.0 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

-

Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by chromatography.

Step C: Deoxygenation to N-Boc-3-ethynyl-3-methyl-azetidine

-

To a stirred suspension of NaH (1.5 eq) in anhydrous THF (0.3 M) at 0 °C, add a solution of the propargylic alcohol from Step B (1.0 eq) in THF.

-

Stir for 30 minutes, then add CS₂ (1.5 eq) followed by MeI (1.5 eq). Stir at room temperature for 2 hours.

-

Pour the mixture into ice-water and extract with diethyl ether. Dry the organic layer and concentrate to obtain the crude xanthate ester.

-

Dissolve the crude xanthate in toluene (0.1 M). Add Bu₃SnH (1.5 eq) and AIBN (0.1 eq).

-

Heat the mixture to 80 °C for 2 hours.

-

Cool to room temperature and concentrate. Purify by silica gel chromatography to yield the final product.

Applications in Heterocyclic Synthesis

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier application of this building block, enabling the formation of a stable, aromatic 1,4-disubstituted 1,2,3-triazole linker. This reaction proceeds with near-perfect regioselectivity and in excellent yields.

Mechanism Rationale: The reaction is catalyzed by a Cu(I) species. The currently accepted mechanism involves the formation of a copper acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate.[7] This intermediate then undergoes rearrangement and protonolysis to release the triazole product and regenerate the catalyst.[7] The use of sodium ascorbate is crucial as it reduces the Cu(II) salt (e.g., CuSO₄) in situ to the active Cu(I) catalyst and prevents oxidative homocoupling of the alkyne.[7]

Caption: General workflow for a CuAAC "click" reaction.

Protocol 3.1.1: Synthesis of N-Boc-3-methyl-3-(1-(phenylmethyl)-1H-1,2,3-triazol-4-yl)azetidine

Materials:

-